molecular formula C7H9N3 B1381971 3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 1541967-39-8

3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1381971
CAS No.: 1541967-39-8
M. Wt: 135.17 g/mol
InChI Key: XMUZOPRQQMHJBI-UHFFFAOYSA-N
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Description

3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C7H9N3 and its molecular weight is 135.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyrazoles : 3-Ethyl-1-methyl-1H-pyrazole-4-carbonitrile is synthesized by reacting acrylonitriles with hydrazines. The reaction's outcome, including the formation of pyrazole-4-carbonitriles, depends on solvent use and substituent nature (McFadden & Huppatz, 1991).
  • Crystal and Molecular Structure : The study of crystal structures, like in the case of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, provides insights into molecular interactions and stability (Fathima et al., 2014).
  • Multicomponent Reactions : This compound serves as a building block in synthetic organic chemistry for developing biologically significant heterocycles (Patel, 2017).

Biological and Medicinal Research

  • Crop Protection Applications : Derivatives like 5-amino-1-aryl-1H-pyrazole-4-carbonitriles show potential for use in crop protection, highlighting their utility in agriculture (Plem et al., 2015).
  • Anticancer Potential : Synthesized derivatives of pyrazole-carbonitriles, like 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, demonstrate significant anticancer properties (Nikalje et al., 2016).

Material Science and Coordination Chemistry

  • Coordination Polymers : 3-Methyl-1H-pyrazole-4-carboxylic acid derivatives are used to create coordination polymers with metals like Zn(II) and Cd(II), offering insights into chiral networks and molecular assembly (Cheng et al., 2017).

Green Chemistry and Sustainable Synthesis

  • Eco-Friendly Synthesis : The compound is utilized in catalyst-free reactions in water, representing a shift towards environmentally friendly synthetic methods in chemistry (Bihani et al., 2013).
  • Deep Eutectic Solvent Synthesis : Its derivatives can be synthesized in deep eutectic solvents, highlighting the move towards less toxic and more sustainable reaction mediums (Bhosle et al., 2016).

Biochemical Analysis

Biochemical Properties

3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily through binding to the active sites of the enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular function. Additionally, this compound affects cell signaling by modulating the activity of key signaling molecules, thereby impacting various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to modulate metabolic pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal metabolic processes. These findings underscore the importance of determining the optimal dosage to achieve the desired effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to alterations in glucose metabolism. Additionally, this compound can affect the levels of various metabolites, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, influencing its overall efficacy. Studies have shown that this compound can be transported across cell membranes through active transport mechanisms, allowing it to reach intracellular targets and exert its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound has been shown to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within the cell is essential for its biochemical activity .

Properties

IUPAC Name

3-ethyl-1-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-3-7-6(4-8)5-10(2)9-7/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUZOPRQQMHJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.